Tert-butyl 6-chlorospiro[indene-1,4'-piperidine]-1'-carboxylate
CAS No.: 855849-89-7
Cat. No.: VC5657398
Molecular Formula: C18H22ClNO2
Molecular Weight: 319.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 855849-89-7 |
|---|---|
| Molecular Formula | C18H22ClNO2 |
| Molecular Weight | 319.83 |
| IUPAC Name | tert-butyl 6-chlorospiro[indene-1,4'-piperidine]-1'-carboxylate |
| Standard InChI | InChI=1S/C18H22ClNO2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)7-6-13-4-5-14(19)12-15(13)18/h4-7,12H,8-11H2,1-3H3 |
| Standard InChI Key | FCODHBUWEZUURU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)C=CC3=C2C=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Tert-butyl 6-chlorospiro[indene-1,4'-piperidine]-1'-carboxylate belongs to the spirocyclic family, where two rings—indene and piperidine—share a single atom (spiro carbon). The indene moiety is substituted with a chlorine atom at the 6-position, while the piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This configuration introduces steric hindrance and electronic effects that influence reactivity and solubility .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 855849-89-7 |
| Molecular Formula | |
| Molar Mass | 319.83 g/mol |
| IUPAC Name | tert-Butyl 6-chlorospiro[indene-1,4'-piperidine]-1'-carboxylate |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)C=CC3=C2C=C(C=C3)Cl |
| Storage Conditions | 2–8°C, dry, sealed |
The Boc group enhances stability during synthesis, while the chlorine atom may facilitate electrophilic substitution or halogen bonding in target interactions.
Spectroscopic and Computational Data
The compound’s InChIKey (FCODHBUWEZUURU-UHFFFAOYSA-N) and standard InChI string provide identifiers for database searches and computational modeling. Molecular dynamics simulations predict moderate lipophilicity (), suggesting adequate blood-brain barrier permeability for central nervous system targets. X-ray crystallography data are unavailable, but analogous spiro compounds exhibit chair conformations in piperidine rings and planar indene systems .
Synthetic Methodologies
General Synthesis Strategy
The synthesis involves multi-step organic reactions, typically commencing with the construction of the spiro[indene-1,4'-piperidine] core. A plausible route, inferred from related spirocyclic syntheses , includes:
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Core Formation: Cyclization of a halogenated indene precursor with a piperidine derivative under basic conditions.
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Chlorination: Electrophilic aromatic substitution to introduce the 6-chloro group.
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Boc Protection: Reaction with di-tert-butyl dicarbonate to protect the piperidine nitrogen.
Table 2: Hypothetical Synthetic Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Spirocyclization | KCO, DMF, 80°C |
| 2 | Electrophilic Chlorination | Cl, FeCl, CHCl |
| 3 | Boc Protection | BocO, DMAP, CHCN |
Process Optimization Challenges
Scale-up efforts face hurdles in controlling regioselectivity during chlorination and eliminating diastereomers during spirocyclization. Flow chemistry techniques, as demonstrated in the synthesis of analogous 3-oxo-spiro compounds , could enhance yield and purity by maintaining precise reaction parameters (e.g., temperature, residence time).
| Compound | Target | Structural Feature |
|---|---|---|
| GDC-1971 | SHP2 Kinase | Spiro[benzofuran-piperidine] |
| MCG-IV-210 | HIV-1 gp120 | Piperidine-urea scaffold |
| Tert-butyl 6-chloro... | (Hypothetical) | Spiro[indene-piperidine] |
Future Research Directions
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Synthetic Chemistry: Develop enantioselective routes to access chiral spirocenters, enabling exploration of stereochemical effects on bioactivity.
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Biological Screening: Prioritize assays against kinase panels (e.g., Src, AKT) and viral envelope proteins to identify lead candidates.
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Computational Studies: Perform docking simulations with SHP2 or gp120 to rationalize structure-activity relationships .
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